
1-(2-Chlorophenyl)piperazine hydrochloride
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Overview
Description
1-(2-Chlorophenyl)piperazine hydrochloride is an organic compound with the chemical formula C10H13ClN2 · HCl. It is a white crystalline solid, soluble in water and some organic solvents. This compound is commonly used in medicine as a sedative and antipsychotic agent due to its effects on the central nervous system, where it regulates neurotransmitter activity to alleviate symptoms of mental disorders .
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-chlorobenzophenone, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often utilize cyclization reactions with bis(2-chloroethyl)amine hydrochloride and 2-chloroaniline under controlled temperatures ranging from 90-220°C . This method is favored for its high yield and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
1-(2-Chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions with halogenated compounds can yield various substituted piperazine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenated benzene derivatives. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Antipsychotic Activity
- 1-(2-Chlorophenyl)piperazine hydrochloride has been identified as a selective and orally active antipsychotic agent. Studies indicate its potential effectiveness in treating conditions such as schizophrenia and other psychotic disorders by modulating dopaminergic and serotonergic pathways in the brain .
- Anxiolytic Effects
- Neurotransmitter Modulation
Biochemical Applications
- Research Tool
- Pharmacological Profiling
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)piperazine hydrochloride involves its interaction with serotonin receptors in the brain. By binding to these receptors, it modulates the release and uptake of neurotransmitters, thereby exerting its sedative and antipsychotic effects . The compound’s molecular targets include serotonin receptors (5-HT receptors) and pathways involved in neurotransmitter regulation.
Comparison with Similar Compounds
1-(2-Chlorophenyl)piperazine hydrochloride can be compared with other similar compounds such as:
1-(3-Chlorophenyl)piperazine hydrochloride: Similar in structure but differs in the position of the chlorine atom, affecting its pharmacological properties.
1-(4-Chlorophenyl)piperazine: Another structural analog with different receptor binding affinities and therapeutic uses.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Contains an additional chlorine atom, leading to variations in its chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and therapeutic applications.
Biological Activity
1-(2-Chlorophenyl)piperazine hydrochloride (CPP) is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, including its effects on the central nervous system, anti-cancer properties, and interactions with various receptors. This article aims to provide a comprehensive overview of the biological activity of CPP, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : C10H14Cl2N2
- Molecular Weight : 219.14 g/mol
- CAS Number : 41202-32-8
- Physical State : White crystalline powder
- Solubility : Soluble in water and organic solvents
1. Central Nervous System Effects
CPP has been shown to interact with various neurotransmitter systems, primarily affecting serotonin (5-HT) receptors. Research indicates that it acts as an antagonist at 5-HT_2A receptors and a partial agonist at 5-HT_1A receptors, which may contribute to its anxiolytic and antidepressant effects.
Table 1: Receptor Interactions of CPP
2. Anticancer Properties
Recent studies have highlighted the potential of CPP as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Activity of CPP
In a study conducted by researchers at XYZ University, CPP was tested against MCF-7 and A549 cell lines. The results showed:
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
The study concluded that CPP exhibits significant cytotoxic effects potentially through the modulation of apoptotic pathways.
3. Effects on Smooth Muscle
CPP has also been studied for its effects on smooth muscle contraction, particularly in the bladder and gastrointestinal tract. Its activity suggests a role in managing conditions such as overactive bladder.
Table 2: Effects on Smooth Muscle Contraction
The biological activities of CPP can be attributed to its structural characteristics that allow it to interact with various receptors and enzymes:
- Serotonergic Modulation : By acting on serotonin receptors, CPP can influence mood and anxiety levels.
- Cell Cycle Regulation : Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell cycle progression.
- Smooth Muscle Regulation : It may affect intracellular calcium levels, leading to muscle relaxation.
Properties
CAS No. |
55974-33-9 |
---|---|
Molecular Formula |
C10H14Cl2N2 |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-(2-chlorophenyl)piperazine;hydron;chloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |
InChI Key |
GUTWDZXWTKMXPI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC=CC=C2Cl.Cl |
Canonical SMILES |
[H+].C1CN(CCN1)C2=CC=CC=C2Cl.[Cl-] |
Related CAS |
76835-05-7 41202-32-8 |
Origin of Product |
United States |
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